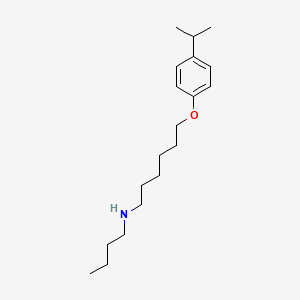
2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine, also known as DMDBO, is a synthetic compound that belongs to the class of benzoxazines. It has been extensively studied due to its potential applications in various scientific fields, including material science, organic chemistry, and biochemistry. DMDBO has been found to possess unique properties that make it a promising candidate for several research applications.
作用机制
The mechanism of action of 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine is not well understood. However, it has been proposed that it acts as a charge-transporting material in optoelectronic devices. 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine has been found to possess high electron mobility and low ionization potential, which makes it an ideal candidate for charge transport in such devices.
Biochemical and Physiological Effects
2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity and has been used in several in vitro studies as a fluorescent probe for the detection of biomolecules.
实验室实验的优点和局限性
2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine possesses several advantages that make it an ideal candidate for research applications. It is relatively easy to synthesize using standard laboratory techniques, exhibits high electron mobility, and has low toxicity. However, 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine also possesses some limitations, including its relatively low stability under ambient conditions and its limited solubility in common solvents.
未来方向
2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine has several potential future directions for research. One potential direction is the development of new synthetic methods for 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine that improve its stability and solubility. Another potential direction is the study of 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine for its potential applications in other optoelectronic devices, such as organic photovoltaics. Additionally, 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine could be studied for its potential applications in biochemical sensing and imaging. Finally, the study of the mechanism of action of 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine could lead to the development of new charge-transporting materials for optoelectronic devices.
合成方法
The synthesis of 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine involves the reaction of 3,4-dimethoxybenzaldehyde and diphenylamine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to yield 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine. The synthesis of 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine has been extensively studied for its potential applications in material science. It has been found to possess unique properties that make it a promising candidate for the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2-(3,4-dimethoxybenzyl)-4,4-diphenyl-4H-1,3-benzoxazine has also been studied for its potential applications in organic solar cells, where it has been found to exhibit high power conversion efficiencies.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO3/c1-31-26-18-17-21(19-27(26)32-2)20-28-30-29(22-11-5-3-6-12-22,23-13-7-4-8-14-23)24-15-9-10-16-25(24)33-28/h3-19H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZQXUMFUZTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(C3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethoxyphenyl)methyl]-4,4-diphenyl-1,3-benzoxazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936698.png)
![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)
![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)
![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)
![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)



![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)
